4-Ethenylaniline;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylaniline;hydrobromide is an organic compound that consists of a benzene ring substituted with an amino group and a vinyl group, along with a hydrobromide salt. This compound is also known as 4-vinylaniline hydrobromide. It is a derivative of aniline and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylaniline;hydrobromide typically involves the reaction of aniline with acetylene in the presence of a catalyst. One common method is the palladium-catalyzed amination of aryl halides with acetylene. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of hydrobromic acid in the final step ensures the formation of the hydrobromide salt, which is essential for the stability and solubility of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylaniline;hydrobromide undergoes various types of chemical reactions, including:
Electrophilic Addition: The vinyl group can participate in electrophilic addition reactions with halogens and hydrogen halides.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in the presence of a solvent like chloroform or carbon tetrachloride.
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Electrophilic Addition: Formation of bromoethylbenzene derivatives.
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Scientific Research Applications
4-Ethenylaniline;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethenylaniline;hydrobromide involves its interaction with various molecular targets. The vinyl group can undergo electrophilic addition reactions, forming reactive intermediates that can further react with nucleophiles. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylaniline: Similar structure but with an ethynyl group instead of a vinyl group.
4-Vinylaniline: The free base form without the hydrobromide salt.
Aniline: The parent compound with only an amino group attached to the benzene ring.
Uniqueness
4-Ethenylaniline;hydrobromide is unique due to the presence of both the vinyl group and the hydrobromide salt. This combination enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
111981-33-0 |
---|---|
Molecular Formula |
C8H10BrN |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
4-ethenylaniline;hydrobromide |
InChI |
InChI=1S/C8H9N.BrH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |
InChI Key |
VKTVPCMKLAGIOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.